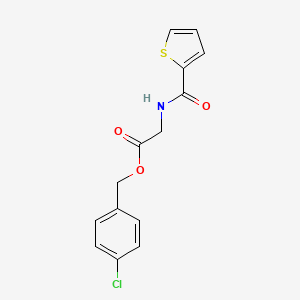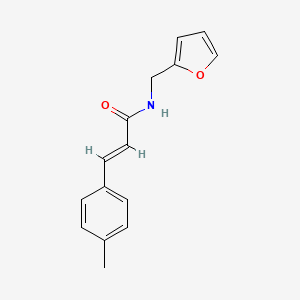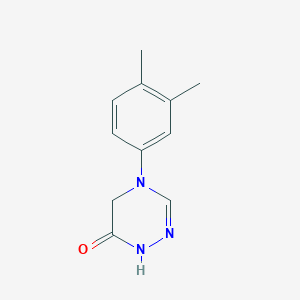![molecular formula C16H15N3O4 B5664517 N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5664517.png)
N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide and related compounds often involves multi-step chemical reactions, including reduction, acetylation, ethylation, and condensation processes. For example, Gong Fenga (2007) describes the synthesis of a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, through a one-pot procedure of reduction and acetylation, yielding an 85% product. This process highlights the complexity and efficiency of synthesizing such compounds (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide has been analyzed through various techniques, including X-ray crystallography and NMR. For instance, studies on related compounds like 3-Nitroacetanilide reveal the organic non-linear optical material's crystal structure, crystallizing in the monoclinic system with chiral space group P21 (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).
Chemical Reactions and Properties
Chemical reactions involving N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide and its derivatives can include nitration, reduction, and carbonylation processes. A study by A. Vavasori, Marco Capponi, L. Ronchin (2023) on the one-pot synthesis of N-(4-hydroxyphenyl)acetamide via reductive carbonylation of nitrobenzene underlines the potential for selective synthesis of complex acetamides through catalyzed reactions (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
Physical Properties Analysis
The physical properties of N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide derivatives have been studied, including solvatochromism, which reflects how the solvent affects the compound's optical properties. I. G. Krivoruchka et al. (2004) explored the effect of bifurcate hydrogen bond on the IR spectrum and dipole moment of a related compound in solution, highlighting the complex interactions between these compounds and their environment (I. G. Krivoruchka et al., 2004).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity and stability, are crucial for their application in various fields. Studies on the tautomeric stability, vibrational, electronic, NBO, and NMR analyses, such as the one conducted by C. Sridevi et al. (2012) on ANPMA, provide insights into the reactivity and potential applications of N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide derivatives (C. Sridevi et al., 2012).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11(20)17-13-6-4-7-14(10-13)18-16(21)9-12-5-2-3-8-15(12)19(22)23/h2-8,10H,9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEZABGJAURIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5664453.png)



![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5664476.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5664496.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N'-diethylurea](/img/structure/B5664509.png)

![ethyl 5-ethyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5664526.png)

![ethyl 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanoate](/img/structure/B5664544.png)
